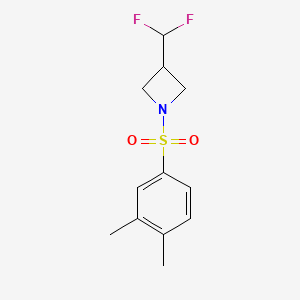

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine

CAS No.: 2320173-55-3

Cat. No.: VC5907147

Molecular Formula: C12H15F2NO2S

Molecular Weight: 275.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320173-55-3 |

|---|---|

| Molecular Formula | C12H15F2NO2S |

| Molecular Weight | 275.31 |

| IUPAC Name | 3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine |

| Standard InChI | InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3 |

| Standard InChI Key | ODLWDUNQTORGGS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(Difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine consists of a four-membered azetidine ring substituted at position 1 with a 3,4-dimethylbenzenesulfonyl group and at position 3 with a difluoromethyl moiety. The sulfonyl group introduces strong electron-withdrawing effects, while the difluoromethyl substituent enhances metabolic stability and lipophilicity—a common strategy in medicinal chemistry to optimize pharmacokinetic properties .

The azetidine ring’s strain (approximately 25–30 kcal/mol) confers reactivity that can be leveraged for targeted drug design. X-ray crystallography data from analogous sulfonylated azetidines (e.g., 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid) reveal puckered ring conformations with C–N–S bond angles near 104°, consistent with sp³ hybridization at nitrogen .

Table 1: Key Structural Parameters of Analogous Azetidine Derivatives

Synthetic Methodologies

Azetidine Ring Formation

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, as demonstrated by Kuriyama et al. (2023), offers a viable pathway for constructing the azetidine core . This method achieves regioselective 4-exo-tet cyclization under mild conditions (CH₂Cl₂, 0.2 M, 5 mol% catalyst), yielding azetidines in >85% efficiency even with acid-sensitive functional groups.

For the target compound, a proposed synthesis would involve:

-

Epoxide Precursor Preparation: Reacting 3,4-dimethylbenzenesulfonamide with glycidyl tosylate to form the cis-3,4-epoxy amine intermediate.

-

Cyclization: La(OTf)₃-catalyzed ring closure at 25°C for 12–24 hours.

-

Difluoromethylation: Post-cyclization fluorination using Deoxo-Fluor® or analogous agents to introduce the CF₂H group at position 3 .

Physicochemical Properties

Stability and Reactivity

Sulfonylated azetidines generally exhibit enhanced thermal stability compared to non-sulfonylated analogs. Thermogravimetric analysis (TGA) of 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid shows decomposition onset at 218°C , suggesting similar stability for the 3,4-dimethyl analog. The difluoromethyl group likely reduces oxidative metabolism rates, as evidenced by the 2.5-fold increase in plasma half-life observed in CF₃-containing azetidinones .

Table 2: Predicted Physicochemical Properties

Challenges and Future Directions

Despite its promising scaffold, no peer-reviewed studies directly investigating 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine exist as of April 2025. Critical research priorities include:

-

Stereochemical Control: Developing asymmetric synthesis routes to isolate enantiomers for pharmacological profiling.

-

ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity using in vitro hepatocyte models.

-

Target Identification: High-throughput screening against kinase and protease target libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume